molecular formula C10H10ClN3 B1488016 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine CAS No. 1249558-44-8

1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B1488016
CAS No.: 1249558-44-8
M. Wt: 207.66 g/mol
InChI Key: MXMIJABWYVYHOF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a chlorophenyl group at the 4-position and a methyl group at the 5-position of the pyrazole ring, with an amine group at the 3-position.

Synthetic Routes and Reaction Conditions:

  • Chlorination and Cyclization: One common synthetic route involves the chlorination of an appropriate phenyl compound followed by cyclization to form the pyrazole ring. This can be achieved using reagents such as phosphorus oxychloride (POCl3) and a suitable base.

  • Condensation Reactions: Another method involves the condensation of hydrazine with a β-keto ester or β-diketone in the presence of a chlorophenyl derivative. This reaction typically requires heating and an acidic catalyst.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.

Biochemical Analysis

Biochemical Properties

1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and glutathione reductase . These interactions suggest that this compound may have antioxidant properties, helping to mitigate oxidative damage in cells.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can reduce the levels of reactive oxygen species (ROS) in cells, thereby protecting them from oxidative stress . Additionally, it has been reported to enhance the levels of reduced glutathione, a critical antioxidant in cellular defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, molecular docking studies have demonstrated that this compound can interact with the active sites of glutathione peroxidase and glutathione reductase, enhancing their activity . This interaction helps in scavenging hydrogen peroxide and other ROS, thereby protecting cells from oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained antioxidant effects, while in vivo studies indicate that its stability and efficacy may vary depending on the biological environment .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Low to moderate doses have been found to exert beneficial effects, such as reducing oxidative stress and enhancing antioxidant defenses. High doses may lead to toxic or adverse effects, including potential disruptions in cellular metabolism and gene expression . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and antioxidant defense mechanisms. The compound’s metabolism may lead to the production of metabolites that further contribute to its biological activity. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes. Its distribution within tissues can influence its efficacy and potential side effects. Studies have shown that the compound can accumulate in certain tissues, which may enhance its therapeutic effects or lead to localized toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to mitochondria, where it can exert its antioxidant effects by scavenging ROS and protecting mitochondrial function . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). The major products formed are typically chlorinated phenols or quinones.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. The major products include reduced phenyl derivatives.

  • Substitution Reactions: Substitution reactions can occur at the chlorophenyl group, often involving nucleophilic substitution with various nucleophiles. Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Scientific Research Applications

  • Chemistry: In synthetic chemistry, 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

  • Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs targeting various pathogens.

  • Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and inflammation. Its ability to modulate biological pathways makes it a candidate for drug development.

  • Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine is similar to other pyrazole derivatives, such as 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine and 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine. its unique substitution pattern at the 4-position of the phenyl ring distinguishes it from these compounds. This difference can lead to variations in biological activity and chemical reactivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, drug development, and other fields. Further research and development may uncover even more applications for this intriguing compound.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-7-6-10(12)13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMIJABWYVYHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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